{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as benzofuran and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Biochemical Analysis
Biochemical Properties
{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with histaminergic receptors, particularly the H3 receptor, which influences neurotransmitter release . Additionally, this compound interacts with dopaminergic receptors, including D2 and D3 subtypes, which are crucial in modulating dopamine levels in the central nervous system
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to modulate cell signaling pathways by interacting with dopaminergic and histaminergic receptors . This modulation can influence gene expression and cellular metabolism, potentially leading to neuroprotective effects. For example, in SH-SY5Y cell cultures, this compound has demonstrated protective effects against cocaine-induced neurotoxicity by reducing dopamine-induced cell damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for histaminergic and dopaminergic receptors, leading to the inhibition or activation of these receptors . This binding can result in changes in gene expression, particularly those genes involved in neurotransmitter synthesis and release. Additionally, the compound’s interaction with these receptors can modulate enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its neuroprotective properties over extended periods, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects without significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as receptor desensitization or toxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for neurotransmitter metabolism, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall neurotransmitter balance in the central nervous system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . Additionally, its interaction with transporters can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in neuronal cells, where it interacts with receptors on the cell membrane . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its biochemical activity and therapeutic potential.
Properties
IUPAC Name |
[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-6-11-8-16(15-14-11)7-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,8H,3-4,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYFMAFZQKREIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3C=C(N=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.